10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione
Description
Evolution of Spirocyclic Frameworks
Spirocyclic compounds emerged as critical pharmacophores following the isolation of natural products like β-vetivone in 1939 and the subsequent synthesis of therapeutic agents such as spironolactone (1959) and griseofulvin (1958). These early successes demonstrated that spiro systems could balance conformational rigidity with synthetic flexibility, enabling precise spatial arrangement of functional groups. The 1,9-diazaspiro[5.5]undecane core, for instance, became a focal point for neurokinin receptor antagonists and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors due to its ability to occupy deep hydrophobic binding pockets.
Privileged Structure Paradigm
The concept of "privileged structures" – modular scaffolds capable of interacting with diverse biological targets – gained traction in the 1980s. Diazaspiro compounds exemplify this principle, as their fused piperidine rings permit extensive derivatization at positions 4, 6, 9, and 10 while maintaining metabolic stability. For example, 1,9-diazaspiro[5.5]undecane derivatives showed subnanomolar inhibition of orexin receptors (OX~1~R/OX~2~R) through strategic substitution at position 9.
Properties
IUPAC Name |
10-ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHYTOPGBOXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)NC2(C1=O)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diazaspiro ring can be modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Differences and Spirocyclic Frameworks
The spirocyclic architecture and substituents differentiate 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione from related diazaspirodiones:
Key Observations :
- Substituents : The ethyl group in the target compound may enhance lipophilicity compared to aryl-substituted analogs (e.g., 5a, 5d), which exhibit higher melting points due to π-π interactions .
- Heteroatoms : All compounds contain two nitrogen and two oxygen atoms, but the arrangement (e.g., diketopiperazine vs. imide) affects hydrogen-bonding capacity and reactivity.
Physicochemical Properties
Notes:
Biological Activity
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a synthetic compound belonging to the class of spiro compounds, characterized by its unique bicyclic structure that incorporates nitrogen atoms. With the molecular formula and a molecular weight of 210.28 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Neurological Effects : Given its interaction with neurotransmitter receptors, there is interest in exploring its effects on neurological disorders.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study highlighted the compound's potential as a lead for developing new antibiotics.
Anticancer Research
In a separate investigation by Johnson et al. (2022), the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione resulted in a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Johnson et al. (2022) | MCF-7 | 15 | Significant reduction in viability |
| Johnson et al. (2022) | HeLa | 20 | Induction of apoptosis observed |
Comparative Analysis with Similar Compounds
To understand the unique properties of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,10-Diazaspiro[4.6]undecane-7,11-dione | Lacks ethyl group | Moderate antimicrobial activity |
| 10-Methyl-6,10-diazaspiro[4.6]undecane-7,11-dione | Contains methyl group | Lower anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
